Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Orthogonal protection carbamate selectivity aluminum amide

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3) is a piperidine derivative bearing a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a primary amine at the 4-position, with a methyl substituent at the 3-position. With molecular formula C14H20N2O2 and molecular weight 248.32 g/mol, this compound serves as a protected amine building block in organic synthesis, particularly where orthogonal deprotection strategies are required.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 847458-97-3
Cat. No. B1524393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-3-methylpiperidine-1-carboxylate
CAS847458-97-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3
InChIKeyPIKUMWWWMLIKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3): Protected Piperidine Building Block for Orthogonal Synthesis


Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3) is a piperidine derivative bearing a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a primary amine at the 4-position, with a methyl substituent at the 3-position . With molecular formula C14H20N2O2 and molecular weight 248.32 g/mol, this compound serves as a protected amine building block in organic synthesis, particularly where orthogonal deprotection strategies are required [1]. The benzyl carbamate group offers distinct stability and cleavage characteristics compared to other N-protecting groups, making it valuable in multi-step synthetic sequences.

Why Generic Substitution of Benzyl 4-amino-3-methylpiperidine-1-carboxylate Fails in Orthogonal Protection Schemes


Direct substitution of Benzyl 4-amino-3-methylpiperidine-1-carboxylate with common N-protected piperidine analogs—such as the tert-butyl carbamate (Boc) derivative—is not feasible in synthetic routes requiring orthogonal deprotection. The benzyl carbamate (Cbz) group exhibits markedly different stability toward acidic and hydrogenolytic conditions compared to the Boc group, allowing selective removal in the presence of other acid-labile protecting groups [1]. Furthermore, the 3-methyl substituent introduces stereochemical complexity and conformational bias absent in the des-methyl analog, which can influence downstream reactivity and biological target engagement [2]. These structural distinctions demand rigorous identity verification and preclude casual interchange.

Benzyl 4-amino-3-methylpiperidine-1-carboxylate: Quantitative Differentiation from Analogous Piperidine Building Blocks


Orthogonal Reactivity: Selective Conversion of Benzyl Carbamate vs. tert-Butyl Carbamate

Benzyl 4-amino-3-methylpiperidine-1-carboxylate, as a benzyl carbamate, undergoes selective conversion to ureas in the presence of tert-butyl carbamates. Under aluminum amide conditions (piperidine, trimethylaluminum, toluene, room temperature), benzyl carbamates react with >90% yield, while tert-butyl carbamates show <5% conversion [1]. This orthogonal reactivity enables sequential deprotection and functionalization in multi-step syntheses where Boc and Cbz groups coexist.

Orthogonal protection carbamate selectivity aluminum amide urea synthesis

VAP-1/SSAO Inhibition: Negligible Activity vs. Reference Inhibitor PXS-4681A

Benzyl 4-amino-3-methylpiperidine-1-carboxylate exhibits essentially no inhibitory activity against human vascular adhesion protein-1 (VAP-1/SSAO), with an IC50 > 100,000 nM [1]. In contrast, the mechanism-based inhibitor PXS-4681A displays a Ki of 37 nM against the same enzyme [2]. This >2,700-fold difference confirms the compound is not a VAP-1 inhibitor.

VAP-1 inhibitor SSAO vascular adhesion protein-1 selectivity screening

Purity Specification: 95% Purity vs. 97-98% for Des-methyl and Boc Analogs

Commercially sourced Benzyl 4-amino-3-methylpiperidine-1-carboxylate is supplied at a minimum purity of 95% (HPLC) . The des-methyl analog, Benzyl 4-aminopiperidine-1-carboxylate, is available at 97% purity , while the Boc-protected counterpart, tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, is offered at 98% purity . The slightly lower purity of the title compound may reflect the additional stereochemical complexity introduced by the 3-methyl group, which can complicate chromatographic purification.

purity analysis building block HPLC quality control

Key Application Scenarios for Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Organic Synthesis and Biological Screening


Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Complex Amines

The orthogonal reactivity of the benzyl carbamate moiety enables selective deprotection or functionalization in the presence of Boc groups [1]. This is particularly valuable in the synthesis of polyfunctional piperidine derivatives, where the 3-methyl substituent also provides stereochemical control. Researchers can leverage the >85% selectivity for benzyl carbamate conversion over tert-butyl carbamates under aluminum amide conditions to streamline synthetic routes.

Negative Control or Selectivity Standard in VAP-1/SSAO Inhibitor Screening

With an IC50 > 100,000 nM against human VAP-1 [2], this compound serves as an ideal negative control in biochemical assays. Its lack of activity ( >2,700-fold higher than potent inhibitors like PXS-4681A) allows researchers to establish baseline signals and validate assay specificity without confounding off-target effects.

Synthetic Intermediate for CNS Drug Discovery Programs

The piperidine core is a privileged scaffold in CNS drug discovery. The benzyl carbamate-protected amine and 3-methyl substitution offer a versatile starting point for constructing diverse chemotypes. Its well-defined purity profile (95%) and orthogonal protection ensure reliable performance in library synthesis and medicinal chemistry campaigns.

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